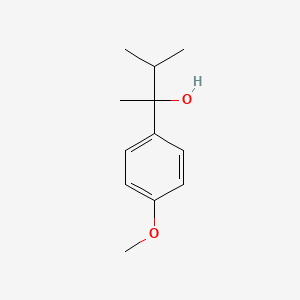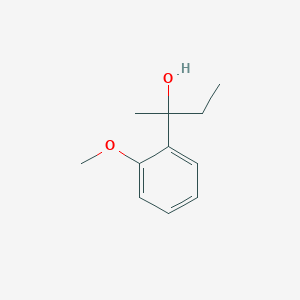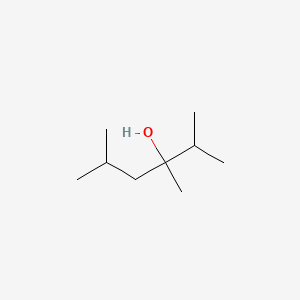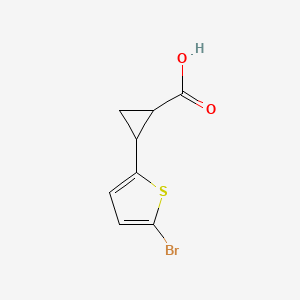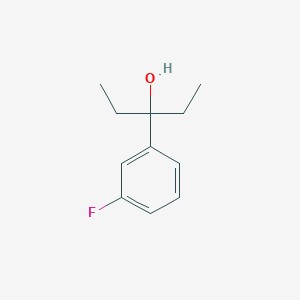
3-(4-Methylphenyl)-3-pentanol
Vue d'ensemble
Description
3-(4-Methylphenyl)-3-pentanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biofuel Production : Pentanol isomers, including those similar to 3-(4-Methylphenyl)-3-pentanol, have potential applications as biofuels. Engineered microorganisms have been developed to produce these isomers, indicating a promising approach for efficient biofuel production (Cann & Liao, 2009).
Plant Immunity : Gaseous 3-pentanol, a component of insect sex pheromones, has been shown to elicit plant immunity against bacterial pathogens like Pseudomonas syringae in Arabidopsis through salicylic acid and jasmonic acid-dependent signaling pathways (Song, Choi, & Ryu, 2015).
Fragrance Material : 1-Phenyl-3-methyl-3-pentanol, related to this compound, is used in the fragrance industry. Studies have reviewed its toxicological and dermatological properties when used as a fragrance ingredient (Scognamiglio, Jones, Letizia, & Api, 2012).
Combustion and Emissions : Research on pentanol isomers, including studies on their combustion and emission characteristics, suggests potential uses in diesel engines. The use of pentanol as an additive in diesel or biodiesel can affect exhaust emissions and engine performance (Yilmaz, Atmanli, & Trujillo, 2017; Li, Wang, Wang, & Xiao, 2015).
Chemical Interactions and Structures : Studies on the molecular structure of compounds similar to this compound, such as 3-(4′-biphenyl)pentane-2,4-dione, have revealed insights into their chemical interactions and potential applications in various fields, including pharmaceuticals and materials science (Emsley, Ma, Bates, & Hursthouse, 1988).
Green Chemistry : The compound's use in green chemistry processes, such as the deoxygenation of carbonyl compounds using alcohols as reducing agents catalyzed by oxo-rhenium complexes, highlights its potential in sustainable chemical processes (Bernardo & Fernandes, 2016).
Propriétés
IUPAC Name |
3-(4-methylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13,5-2)11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWBFXPHRGPYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



